molecular formula C17H16Cl2F3N3O2S B2854611 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide CAS No. 2085689-84-3

4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2854611
CAS No.: 2085689-84-3
M. Wt: 454.29
InChI Key: DWBXCSXXJMBQTI-ZDUSSCGKSA-N
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Description

4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide is a sophisticated compound of considerable interest in various scientific and industrial fields. Characterized by its intricate structure, it is commonly employed in advanced research and specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide generally involves multi-step organic reactions. Initial steps may include the formation of core structures such as piperidines and pyridines, followed by introducing the sulfonamide group. Reaction conditions typically require controlled temperatures, precise pH levels, and the use of organic solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

For large-scale production, automated synthesis using continuous flow reactors is often utilized. This method ensures consistency and scalability, reducing the time and costs associated with batch processing. Industrial methods also incorporate stringent purification processes, including crystallization and chromatography, to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to more oxidized states under the influence of strong oxidizing agents.

  • Reduction: Conversion to more reduced states using reducing agents.

  • Substitution: Replacement of functional groups in the compound, often facilitated by nucleophilic or electrophilic agents.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of catalysts to facilitate substitution reactions. Conditions vary significantly depending on the specific reaction but generally involve controlled temperature and pressure settings.

Major Products

Reactions involving this compound can lead to derivatives with modified pharmacological or industrial properties. The major products depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide is extensively studied in fields such as:

  • Chemistry: As a building block for synthesizing novel compounds with desired properties.

  • Biology: Investigated for its potential biochemical interactions and effects on various biological systems.

  • Medicine: Explored for its therapeutic potential, particularly in the treatment of specific diseases or conditions.

  • Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, leading to changes in cellular processes and, consequently, physiological outcomes. Understanding the precise mechanism requires detailed studies involving molecular biology, chemistry, and pharmacology.

Comparison with Similar Compounds

Compared to similar compounds, 4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide stands out due to its unique structural features and functional properties. Other compounds in the same class, such as those with slight variations in the chloro or trifluoromethyl groups, exhibit different reactivity and biological effects. Examples include compounds with different substituents on the pyridine or piperidine rings, which can significantly alter their chemical behavior and application potential.

Properties

IUPAC Name

4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2F3N3O2S/c18-12-3-5-14(6-4-12)28(26,27)24-13-2-1-7-25(10-13)16-15(19)8-11(9-23-16)17(20,21)22/h3-6,8-9,13,24H,1-2,7,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBXCSXXJMBQTI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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